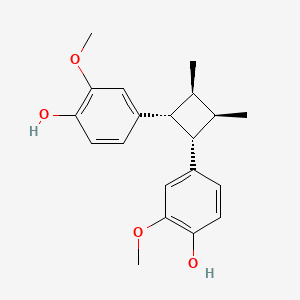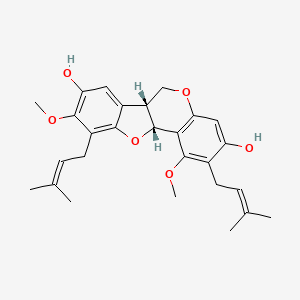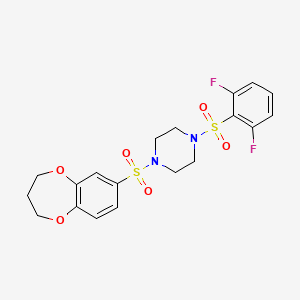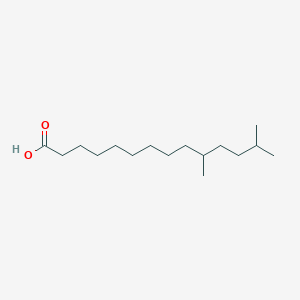
10,13-Dimethyltetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-dimethyltetradecanoic acid is a branched-chain saturated fatty acid comprising tetradecanoic acid carrying a methyl substituent at positions 10 and 13. It is a marine metabolite isolated from the Caribbean Sponges Calyx podatypa and Agelas dispar. It has a role as an animal metabolite and a marine metabolite. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid.
Applications De Recherche Scientifique
Identification in Natural Sources
Identification in Marine Life : 10,13-Dimethyltetradecanoic acid was identified in the Caribbean sponge Calyx podatypa, representing a novel dimethylated fatty acid discovered in nature. This identification was achieved using techniques such as GC-MS and pyrrolidide derivatization, and its synthesis was elaborated starting from 8-bromooctanoic acid (Carballeira & Pagán, 2000).
Discovery in Bacteria : Similar dimethylated fatty acids, including 4,13-dimethyltetradecanoic acid, were found in a halophilic Bacillus species isolated from salt pans in Bulgaria. This study expanded the knowledge of fatty acid profiles in bacteria, contributing to the understanding of microbial lipid biosynthesis (Carballeira et al., 2001).
Biological and Chemical Studies
Adhesive Applications : Research on tannin-sucrose adhesives in the wood-based material industry included a study of the effects of sulfuric acid on the curing behavior of these adhesives. While not directly involving 10,13-Dimethyltetradecanoic acid, this research highlights the broader context of biochemical applications in material sciences (Zhao et al., 2018).
Bioorganometallic Chemistry : Studies in bioorganometallic chemistry, such as the reactions of methyltitanocene cation complexes with methyl glucopyranoside derivatives, provide insights into the complex interactions in organic and inorganic chemistry, a field relevant to understanding and utilizing compounds like 10,13-Dimethyltetradecanoic acid (Berstenhorst et al., 2005).
Environmental Implications
- Arsenic in Agriculture : A study exploring the presence of arsenicals in agricultural water and soil in the United States touched upon the environmental impact of organoarsenicals. This context is vital for understanding the ecological footprint of various chemical compounds, including 10,13-Dimethyltetradecanoic acid, in agricultural settings (Bednar et al., 2002).
Material Science and Nanotechnology
Polymer Precursors : Research into catalytic reactions of natural oils, involving compounds like dimethyl 1,19-nonadecanedioate, is significant for developing sustainable materials and understanding the potential applications of various fatty acids in polymer science (Furst et al., 2012).
Polyelectrolyte-coated Nanoparticles : The preparation and characterization of polyelectrolyte-coated gold nanoparticles, using compounds like 4-(dimethylamino)pyridine, offer insights into the surface chemistry and potential applications of nanoparticles in various fields, including medical and material sciences (Dorris et al., 2008).
Propriétés
Nom du produit |
10,13-Dimethyltetradecanoic acid |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
10,13-dimethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-14(2)12-13-15(3)10-8-6-4-5-7-9-11-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
Clé InChI |
PWLJNEGUWOGTSF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)CCCCCCCCC(=O)O |
SMILES canonique |
CC(C)CCC(C)CCCCCCCCC(=O)O |
Synonymes |
10,13-dimethyltetradecanoic acid 10,13-DMTDA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)
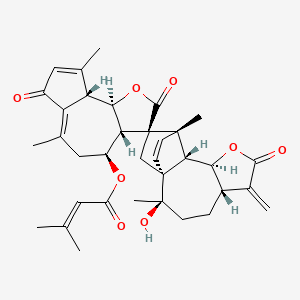

![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B1262438.png)
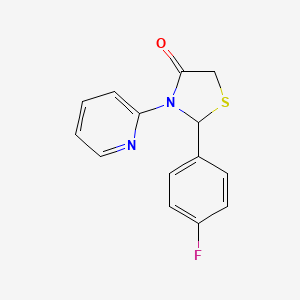
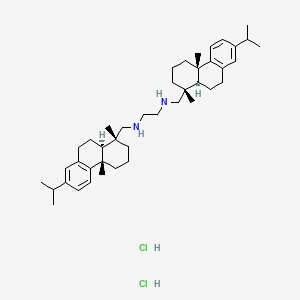
![zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B1262444.png)

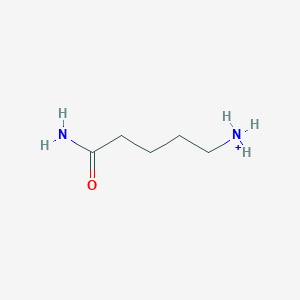
![1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide](/img/structure/B1262448.png)
![N-(6-(2-benzylidenehydrazinecarbonyl)benzo[d][1,3]dioxol-5-yl)methanesulfonamide](/img/structure/B1262449.png)
